molecular formula C18H25N3O6 B12287314 [2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate

[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate

Cat. No.: B12287314
M. Wt: 379.4 g/mol
InChI Key: LCNQRTLVYUSFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) in anhydrous solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound may have potential as a drug candidate or a prodrug. Its ability to undergo specific chemical reactions makes it suitable for targeted drug delivery systems.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high performance and stability.

Mechanism of Action

The mechanism of action of [2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
  • 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl-propanoylamino]acetic acid

Uniqueness

Compared to similar compounds, [2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate stands out due to its specific structural arrangement, which provides unique reactivity and functional versatility. This makes it particularly valuable in applications requiring precise chemical modifications and targeted interactions.

Properties

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate

InChI

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)

InChI Key

LCNQRTLVYUSFIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.